N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone ring: This is achieved by the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the methoxybenzylidene group: This involves a condensation reaction between the thiazolidinone and 3-methoxybenzaldehyde.
Attachment of the dioxidotetrahydrothiophenyl group: This step requires the reaction of the intermediate with a suitable sulfone precursor.
N-methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its ability to undergo various chemical reactions makes it a candidate for the development of new materials with specific properties.
Biological Studies: The compound could be used to study the interactions of its functional groups with biological molecules.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide
Uniqueness
What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20N2O5S3 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H20N2O5S3/c1-19(13-6-7-28(23,24)11-13)16(21)10-20-17(22)15(27-18(20)26)9-12-4-3-5-14(8-12)25-2/h3-5,8-9,13H,6-7,10-11H2,1-2H3/b15-9- |
InChI Key |
HCLCQXGSLSIPDC-DHDCSXOGSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |
Origin of Product |
United States |
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